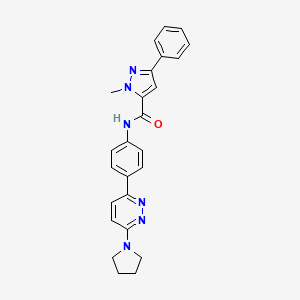

1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-23(17-22(29-30)18-7-3-2-4-8-18)25(32)26-20-11-9-19(10-12-20)21-13-14-24(28-27-21)31-15-5-6-16-31/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYOUATGXQJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole core, which is known for its diverse biological activities. The presence of substituents such as pyridazine and pyrrolidine enhances its interaction with various biological targets.

1. Antifungal Activity

Research has indicated that related pyrazole compounds exhibit antifungal properties. For instance, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives showed moderate antifungal activity against several phytopathogenic fungi, including Gibberella zeae and Fusarium oxysporum. Some derivatives achieved over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

2. Anticancer Potential

The pyrazole ring's structural features have been linked to anticancer activity. Studies on similar compounds have shown significant cytotoxic effects against cancer cell lines. For instance, certain pyrazole analogs demonstrated an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis through caspase activation pathways.

3. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. A series of pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing up to 85% inhibition compared to standard drugs like dexamethasone . This suggests that the compound may possess similar anti-inflammatory capabilities.

4. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes relevant to neurodegenerative diseases. For example, related pyrazoles have shown significant inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms, which are critical in the treatment of conditions like Alzheimer's disease .

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of synthesized pyrazole derivatives, one compound demonstrated over 60% inhibition against Gibberella zeae, indicating a promising avenue for agricultural applications in controlling fungal pathogens .

Case Study 2: Cancer Cell Line Testing

In vitro testing of pyrazole derivatives against various cancer cell lines revealed that compounds with specific substitutions on the pyrazole ring exhibited potent anticancer activity, with some achieving IC50 values lower than 0.5 µM in MDA-MB-231 breast cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related pyrazole carboxamides:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Pyrrolidine-pyridazine moiety: The target compound’s pyridazine-pyrrolidine group may enhance solubility and basicity compared to simpler aromatic substituents (e.g., ethoxyphenyl in ). Pyrrolidine’s flexibility could improve binding to enzymes with deep hydrophobic pockets . Trifluoromethyl groups: Razaxaban’s CF₃ group () enhances metabolic stability and potency, a feature absent in the target compound but relevant for future optimization .

Amide Linker Modifications: The target compound’s amide linkage to a pyridazinyl-phenyl group contrasts with razaxaban’s imidazolyl-phenyl group. This difference may influence selectivity; razaxaban’s dimethylaminomethyl-imidazole contributes to high factor Xa specificity . Ethoxyphenyl-linked amides () demonstrate improved metabolic stability over alkylamine substituents, suggesting the target compound’s pyrrolidine could offer similar benefits .

Biological Activity Trends :

Vorbereitungsmethoden

Solvent and Catalyst Selection

Temperature and Reaction Time

Yield Enhancement

- Reagent stoichiometry adjustments (1.2 eq. pyrrolidine) prevent excess reagent contamination.

- Activated carbon decolorization improves product appearance without affecting yield.

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization-Hydrolysis | High yield (93%), simple conditions | Requires chromatography | Industrial |

| Vilsmeier-Haack | Diverse substituent tolerance | Low yield (50–60%), toxic reagents | Lab-scale |

| Pyridazine Cycloaddition | Atom-economical | High-temperature requirements | Pilot-scale |

Challenges and Mitigation

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Acid chloride formation : Reacting the pyrazole-carboxylic acid precursor with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate .

- Amide coupling : Using triethylamine (TEA) as a base to facilitate coupling with aniline derivatives (e.g., 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline) in dichloromethane (DCM) .

- Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation can enhance reaction efficiency by reducing reaction times and improving yields (e.g., as demonstrated in related pyrazole derivatives) .

Q. Optimization Strategies :

- Catalyst selection : TEA or DMAP (4-dimethylaminopyridine) for improved coupling efficiency.

- Purification : Column chromatography with silica gel (eluent: DCM/ethyl acetate) for high-purity isolation .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. phenyl/pyridazine rings) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition temperatures >200°C for similar compounds) .

Q. How do structural modifications (e.g., pyrrolidine vs. piperidine substituents) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

- Functional group effects :

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring size enhances conformational flexibility, potentially improving target binding (e.g., kinase inhibition) .

- Pyridazine vs. pyridine : Pyridazine’s electron-deficient nature may alter π-π stacking interactions with hydrophobic protein pockets .

- Case study : Replacing pyrrolidine with piperidine in analogs reduced IC₅₀ values by 2-fold in kinase inhibition assays .

Q. Experimental Design :

- Parallel synthesis : Generate analogs with systematic substituent variations.

- Molecular docking : Predict binding modes using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer: Contradictions arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Purity validation : HPLC (≥95% purity) to exclude confounding effects from byproducts .

- Data normalization : Express activity as % inhibition relative to a reference compound (e.g., staurosporine for kinase assays) .

Example Contradiction Analysis :

Discrepancies in IC₅₀ values for pyrazole-carboxamides may stem from:

- Solvent effects : DMSO concentration >1% can destabilize protein targets.

- Functional group stereochemistry : Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-configurations) .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

- Metabolism prediction : Use SwissADME or ADMETlab to assess cytochrome P450 interactions and metabolic hotspots (e.g., N-demethylation of pyrrolidine) .

- Toxicity screening :

- ProTox-II : Predicts hepatotoxicity and mutagenicity.

- Molecular dynamics (MD) simulations : Evaluate off-target effects (e.g., hERG channel binding) using GROMACS .

Case Study :

A related pyrazole derivative showed high metabolic clearance in vitro but low hepatotoxicity in vivo, highlighting the need for integrated in silico-in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.